1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride
Overview
Description
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is an organic compound with the molecular formula C13H18ClN. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge.
Preparation Methods
The synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride typically involves the reaction of 3-(chloromethyl)benzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield different products depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing five methylene bridges and one amine bridge.
Pyrrolidine: A five-membered ring with four methylene bridges and one amine bridge, used widely in medicinal chemistry.
Piperazine: A six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals.
Properties
IUPAC Name |
1-[[3-(chloromethyl)phenyl]methyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;/h4-6,9H,1-3,7-8,10-11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQIJDKPDBYILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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